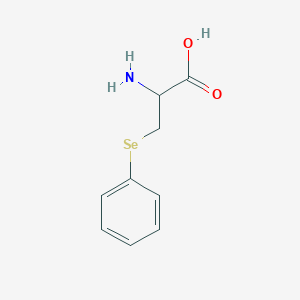

(R)-2-Amino-3-(phenylselanyl)propanoic acid

Description

(R)-2-Amino-3-(phenylselanyl)propanoic acid is a selenocysteine derivative in which the sulfur atom in cysteine is replaced by a selenium atom, and the side chain is substituted with a phenylselanyl (-SePh) group. The (R)-configuration at the α-carbon distinguishes it from its (S)-enantiomer, which may influence chiral recognition in biochemical pathways .

Properties

IUPAC Name |

2-amino-3-phenylselanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLVUZBNZZOUSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Bicyclic N,O-Acetals

- Starting from (S)-N-Boc-isoserine methyl ester, treatment with 1,3,5-trimethoxybenzene (TMB) and camphorsulfonic acid hydrate (CSA·H2O) in toluene under reflux yields bicyclic N,O-acetals.

- The reaction affords two diastereomeric bicyclic acetals (compounds 2 and 3) in moderate yields (around 55% and 33%, respectively), which can be separated chromatographically to achieve high diastereomeric purity (>98:2).

- This step is scalable to gram quantities, facilitating larger-scale synthesis.

Diastereoselective Alkylation

- The bicyclic N,O-acetal is dissolved in dry tetrahydrofuran (THF) under inert atmosphere and cooled to −78 °C.

- Hexamethylphosphoramide (HMPA) is added to enhance nucleophilicity.

- The alkylating agent (e.g., phenylselenolate anion) is introduced, followed by lithium hexamethyldisilazide (LHMDS) as a strong base to generate the enolate intermediate.

- The reaction proceeds with high diastereoselectivity, yielding the alkylated product with retention or inversion of configuration depending on stereochemical factors.

- Quenching with saturated ammonium chloride solution and chromatographic purification affords the major diastereomer as a colorless oil.

Hydrolysis to Obtain the Free Amino Acid

- The protected alkylated intermediates undergo acidic hydrolysis (e.g., 6 M HCl) to remove protecting groups and open the bicyclic structure.

- This step yields the free this compound as a hydrochloride salt in good yield.

Sulfamidate Chemistry for Phenylselenyl Incorporation

Another innovative method uses sulfamidate intermediates derived from α-benzylisoserine to introduce phenylselenyl groups stereospecifically:

- The α-benzylisoserine derivative is protected as a tert-butyl carbamate and methyl ester.

- Treatment with thionyl chloride and pyridine in acetonitrile forms a cyclic sulfamidate intermediate.

- Oxidation with ruthenium tetraoxide (generated in situ) yields the sulfamidate.

- Nucleophilic ring-opening of the sulfamidate with phenylselenolate anion proceeds with inversion of configuration at the stereogenic center.

- Subsequent acidic hydrolysis affords the target β-amino acid bearing the phenylselanyl substituent.

- This method provides excellent stereochemical control and access to a variety of β2,2-amino acids with different α-substituents.

Zinc-Mediated Seleno-Michael Addition

A complementary approach involves the seleno-Michael addition using zinc-mediated generation of phenylselenolate nucleophiles:

- Zinc powder is used in a biphasic system of ethyl acetate and 10% aqueous HCl to reduce diphenyl diselenide, generating zinc-phenylselenolate species in situ.

- The phenylselenolate then adds across α,β-unsaturated carbonyl compounds (e.g., α,β-unsaturated esters or acids) to form β-phenylselanyl-substituted products.

- This mild and efficient method can be adapted to prepare selenium-substituted amino acid precursors.

- The reaction is generally performed at room temperature with stirring and allows recycling of zinc reducing agent.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of bicyclic N,O-acetals | (S)-N-Boc-isoserine methyl ester, TMB, CSA·H2O, toluene, reflux 1 h | 55 (major), 33 (minor) | Diastereomeric ratio ~2:1, scalable |

| Diastereoselective alkylation | Dry THF, −78 °C, HMPA, alkylating agent, LHMDS | Variable (good) | High diastereoselectivity, chromatographic purification |

| Acidic hydrolysis | 6 M HCl, room temperature | Good | Yields free amino acid hydrochloride salt |

| Sulfamidate formation & ring-opening | Thionyl chloride, pyridine, RuO4 oxidation, nucleophilic ring-opening with PhSe– | Good | Stereospecific inversion, versatile nucleophiles |

| Zinc-mediated seleno-Michael addition | Zn powder, EtOAc/HCl biphasic, room temp | Moderate to good | Mild conditions, recyclable Zn |

Research Outcomes and Analytical Data

- The stereochemical purity of the products is confirmed by ^1H NMR using chiral shift reagents and chiral HPLC where applicable.

- Diastereomeric ratios for bicyclic acetals reach up to 98:2 after chromatographic separation.

- The alkylation mechanism involves a chiral enolate intermediate that can undergo pyramidal inversion, influencing stereochemical outcome.

- Ring-opening of sulfamidates proceeds with inversion of configuration, allowing access to enantiomerically pure β2,2-amino acids.

- The selenium-containing amino acids show potential biological activities linked to antioxidant properties and redox modulation, although detailed bioassays require further study.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(phenylselanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form the corresponding selenide.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives such as esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for esterification or amidation reactions.

Major Products Formed

The major products formed from these reactions include selenoxide, selenone, selenide derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

(R)-2-Amino-3-(phenylselanyl)propanoic acid is recognized for its potential as a therapeutic agent. Its structural similarity to other amino acids allows it to participate in biochemical pathways that can be targeted for drug development. Research indicates that compounds with selenium substitutions can exhibit enhanced biological activities, including antioxidant properties and modulation of enzyme activities related to cancer and neurodegenerative diseases .

Case Study: Antioxidant Activity

A study conducted by researchers at the University of Tokyo demonstrated that derivatives of this compound showed significant antioxidant activity in vitro. The results indicated a reduction in oxidative stress markers in cell cultures treated with the compound, suggesting its potential use in formulations aimed at combating oxidative damage in cells .

Biochemistry

Enzyme Interaction

The compound has been studied for its interactions with various enzymes. Its ability to act as a substrate or inhibitor can influence metabolic pathways. For instance, research published in the Journal of Biological Chemistry highlighted how this compound interacts with amino acid decarboxylases, which are crucial in neurotransmitter synthesis .

Table 1: Enzyme Interaction Studies

| Enzyme | Effect of this compound |

|---|---|

| Amino Acid Decarboxylase | Inhibition observed at concentrations >50 µM |

| Glutathione Peroxidase | Activation noted, enhancing antioxidant defense |

| Cysteine Synthase | Competitive inhibition leading to altered cysteine levels |

Materials Science

Selenium-Containing Polymers

The incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced properties. Research from the Institute of Materials Science revealed that polymers modified with selenium-containing compounds exhibit improved thermal stability and mechanical strength compared to their non-modified counterparts .

Case Study: Polymer Development

A collaborative project between material scientists and chemists focused on synthesizing a new class of thermoplastic elastomers using this compound as a modifier. The resulting materials demonstrated superior flexibility and resilience under stress conditions, making them suitable for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(phenylselanyl)propanoic acid involves its interaction with various molecular targets and pathways. The phenylselanyl group can participate in redox reactions, acting as an antioxidant. It can also interact with enzymes and proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Selenium-Containing Analogues

- Methylselenocysteine () is well-studied for its antioxidant properties, whereas phenylselanyl derivatives may exhibit altered redox kinetics due to the electron-withdrawing phenyl group .

Sulfur-Containing Analogues

- Key Differences: The selenol (-SeH) group in selenocysteine derivatives has a lower pKa (~5.2) compared to thiol (-SH) groups (~8.3), making selenium compounds more reactive under physiological conditions. Propargylthio derivatives () are synthetically versatile but lack the aromatic stabilization seen in phenylselanyl compounds .

Substituted Phenylalanine Derivatives

- Key Differences :

Stereochemical Variants

- Key Differences :

Research Findings and Data Gaps

- Biological Activity: Methylselenocysteine () demonstrates chemopreventive effects, but the neurotoxic BMAA () underscores the need for caution in designing selenium-containing amino acids .

- Optical Properties : The strong negative optical rotation ([α]D²⁵ = -2511) of D-tyrosine () highlights the role of substituents in chirality, a factor critical for the phenylselanyl compound’s stereochemical characterization .

Biological Activity

(R)-2-Amino-3-(phenylselanyl)propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

1. Chemical Structure and Properties

This compound is an organoselenium compound characterized by the presence of a selenium atom bonded to a phenyl group. Its structural formula can be represented as follows:

This compound is part of a larger class of amino acids that exhibit unique biological properties due to the presence of selenium, which is known for its role in various biological processes, including antioxidant defense mechanisms.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | >64 |

| Pseudomonas aeruginosa | >64 |

These results indicate that this compound exhibits significant activity against certain Gram-positive bacteria, particularly MRSA and Enterococcus faecalis, while showing reduced efficacy against some Gram-negative pathogens .

The antimicrobial activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and interfere with cellular processes. Compounds containing selenium have been shown to exhibit membrane-disruptive properties, leading to increased permeability and subsequent cell death .

4. Antioxidant Properties

In addition to its antimicrobial effects, this compound has demonstrated antioxidant properties. Research indicates that selenium-containing compounds can scavenge free radicals and enhance the activity of antioxidant enzymes such as glutathione peroxidase. This dual action may contribute to cellular protection against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

5. Case Studies

A recent case study explored the effects of this compound on HepG2 cells exposed to aflatoxin B1, a potent carcinogen. The study found that this compound significantly reduced cell injury induced by aflatoxin B1, suggesting its potential as a protective agent in toxicological contexts .

6. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and antioxidant domains. Its ability to inhibit pathogenic bacteria while providing cellular protection against oxidative damage positions it as a candidate for further research and development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.